molecular formula C14H15NO3 B2798578 ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate CAS No. 103368-18-9

ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Cat. No.: B2798578
CAS No.: 103368-18-9
M. Wt: 245.278
InChI Key: GKGCZAUBJQSKOF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a quinoline-derived compound characterized by a 1,2-dihydroquinolin-2-one core substituted with a methyl group at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. Single-crystal X-ray studies reveal a near-perpendicular dihedral angle (83.3°) between the bicyclic quinoline system and the ester group, stabilized by intramolecular C–H⋯O interactions .

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCZAUBJQSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid:
Reaction:

Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetateNaOH, ethanol2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid\text{Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate} \xrightarrow{\text{NaOH, ethanol}} \text{2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid}

  • Conditions: Reflux with 1 M NaOH in ethanol (5–8 h) .

  • Yield: ~90% .

  • Application: The carboxylic acid derivative serves as a precursor for further functionalization, such as amide or hydrazide synthesis .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester into a hydrazide:
Reaction:

Ethyl esterNH2NH2H2O, ethanol2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetohydrazide\text{Ethyl ester} \xrightarrow{\text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O, ethanol}} \text{2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetohydrazide}

  • Conditions: Reflux in ethanol (4–6 h) .

  • Yield: 85–91% .

  • Significance: Hydrazides are intermediates for synthesizing heterocycles like oxadiazoles and thiadiazoles .

Thiadiazole Formation

Treatment with carbon disulfide and KOH yields thiadiazole derivatives:
Reaction:

HydrazideCS2,KOH1-[2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one\text{Hydrazide} \xrightarrow{\text{CS}_2, \text{KOH}} \text{1-[2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one}

  • Conditions: Reflux in ethanol (10 h) .

  • Yield: 70–75% .

  • Biological Relevance: Thiadiazoles exhibit antimicrobial and anticancer activities.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at activated positions:
Example:

  • Nitration: Directed by the electron-withdrawing oxo group, nitration occurs at position 6 or 8 .

  • Halogenation: Bromine or chlorine substitutes at the para position relative to the methyl group .

Reduction of the Ketone Group

The 2-oxo group can be reduced to a hydroxyl group:
Reaction:

2-Oxo groupNaBH4/EtOH2-Hydroxy-1,2-dihydroquinoline derivative\text{2-Oxo group} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{2-Hydroxy-1,2-dihydroquinoline derivative}

  • Conditions: Room temperature, 2–4 h .

  • Application: Hydroxyl derivatives are intermediates for alkylation or glycosylation .

Transesterification

The ethyl ester can be exchanged with other alcohols:
Reaction:

Ethyl esterR-OH, H+2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate (R = Me, Pr)\text{Ethyl ester} \xrightarrow{\text{R-OH, H}^+} \text{2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate (R = Me, Pr)}

  • Conditions: Acid-catalyzed reflux with excess alcohol .

  • Yield: 60–80% .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldReference
Ester hydrolysisNaOH, ethanol, refluxCarboxylic acid90%
Hydrazide formationHydrazine hydrate, ethanol, refluxAcetohydrazide85–91%
Oxadiazole synthesisTriethyl orthoformate, AcOH, 104°C1,3,4-Oxadiazole derivative75–80%
Thiadiazole synthesisCS₂, KOH, ethanol, reflux5-Thioxo-1,3,4-oxadiazole derivative70–75%
TransesterificationR-OH, H⁺, refluxAlkyl ester (R = Me, Pr)60–80%

Key Findings

  • The ethyl ester group is highly reactive, enabling straightforward conversion to acids, hydrazides, and heterocycles .

  • The quinoline ring’s electron-deficient nature directs electrophilic substitution to specific positions, enhancing synthetic utility .

  • Derivatives such as oxadiazoles and thiadiazoles exhibit enhanced biological activities, making them candidates for drug development .

This compound’s versatility in organic synthesis underscores its importance in medicinal chemistry, particularly for developing anti-inflammatory and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, as anticancer agents. These compounds have been shown to inhibit key receptor tyrosine kinases (RTKs) involved in tumor growth and maintenance, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases . The structure of this compound allows it to interact effectively with these targets, making it a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory properties. This compound has been studied for its potential use as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that esters derived from quinoline structures can exhibit significant anti-inflammatory effects, which could be harnessed in treating various inflammatory conditions .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of substituted anilines with acetic anhydride followed by esterification processes to yield the desired product .

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1AcetylationAcetic anhydride, substituted aniline
2EsterificationEthanol, acid catalyst

2.2 Chemical Properties

The molecular formula of this compound is C14H15NO3 with a molecular weight of 245.27 g/mol. The compound exhibits a melting point range of 94–95 °C and a predicted boiling point of approximately 351.3 °C .

Case Studies and Research Findings

3.1 Case Study: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various quinoline derivatives and evaluated their efficacy against cancer cell lines. This compound was among the compounds tested and demonstrated promising results in inhibiting cell proliferation in vitro . This finding supports its potential as a lead compound for further optimization.

3.2 Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of quinoline derivatives revealed that this compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models . This study emphasizes the therapeutic potential of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name (CAS No.) Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (N/A) Hydroxy at C4, ethyl ester at C3 261.27 Enhanced hydrogen bonding due to -OH; potential diuretic activity
Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (N/A) Methyl ester at C3, hydroxy at C4 247.24 Reduced lipophilicity vs. ethyl ester; similar crystal packing
Ethyl 2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetate (4764-81-2) Methyl at C1, ethyl ester at C4 245.28 Positional isomer; altered electronic effects on quinoline core
Ethyl 2-[2-({[4-hydroxy-1-(2-methylpropyl)-2-oxoquinolin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate (334498-25-8) Thiazole-acetamide linkage, isobutyl at C1 428.48 Increased lipophilicity; enhanced binding to biological targets
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate (1092286-54-8) Phenyl at C4, methyl ester 309.34 Higher π-π stacking potential; similarity index 0.92

Key Research Findings

Positional Isomerism : The placement of methyl and ester groups significantly impacts bioactivity. For example, the C4-methyl analog (target compound) shows distinct electronic effects vs. C1-methyl derivatives .

Heterocyclic Modifications : Thiazole- or imidazole-containing analogs (e.g., ) exhibit enhanced binding to enzymes like cyclooxygenase, though with trade-offs in metabolic stability .

Hydrogen Bonding vs. Lipophilicity : Hydroxy-substituted derivatives prioritize hydrogen bonding (e.g., CAS 53244-92-1), while alkyl/aryl groups enhance membrane permeability .

Biological Activity

Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, also known by its CAS number 103368-18-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • Structure : The compound features a quinoline core with an ester functional group, contributing to its biological activity.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet effects of related quinoline derivatives. Specifically, a closely related compound, 6-AQ (4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate), demonstrated significant inhibition of cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 levels and decreased platelet aggregation in vitro and in vivo. This suggests that this compound may exhibit similar properties due to structural similarities .

Antioxidant Activity

Research has shown that quinoline derivatives possess free radical scavenging capabilities. A study evaluating various quinoline acids revealed that these compounds effectively quench free radicals such as DPPH, H2O2, ABTS, and superoxide radicals. This antioxidant activity is critical for potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, modifications of acetoxy quinolones have been associated with enhanced intracellular nitric oxide levels and antiplatelet effects. The inhibition of specific enzymes involved in inflammatory pathways could position this compound as a candidate for anti-inflammatory therapies .

Research Findings and Case Studies

StudyFocusFindings
Study on Acetoxy QuinonesAntiplatelet ActivityIdentified structural modifications leading to enhanced antiplatelet effects; related compounds showed inhibition of Cox-1.
Evaluation of Free Radical ScavengingAntioxidant PropertiesDemonstrated effective scavenging of multiple free radicals by quinoline derivatives.
Characterization of Quinoline EstersStructural AnalysisProvided insights into the molecular structure and intermolecular interactions that may influence biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit Cox enzymes, leading to reduced production of pro-inflammatory mediators.
  • Free Radical Scavenging : The presence of the quinoline moiety allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
  • Modulation of Nitric Oxide Levels : By influencing intracellular signaling pathways, these compounds may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate?

  • Methodological Answer : The compound is synthesized via alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in the presence of K₂CO₃ in a DMF/acetone solvent system. This produces a mixture of N-substituted and O-regioisomeric products, with the former dominating. Alternative routes involve condensation reactions between substituted anilines and ethyl acetoacetate, followed by cyclization .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine crystallographic parameters. For example, monoclinic symmetry (space group C2/c) with unit cell dimensions a = 21.608 Å, b = 9.2155 Å, and c = 14.6795 Å (β = 119.63°) has been reported. Hydrogen bonding networks (N–H⋯O and C–H⋯O) stabilize the lattice .

Q. What analytical techniques are used to validate its purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) verify functional groups and molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C–O) stretches .

Advanced Research Questions

Q. How do substituent positions on the quinoline core influence reactivity and bioactivity?

  • Methodological Answer : The 4-methyl and 2-oxo groups enhance electrophilicity at C3, facilitating nucleophilic substitutions. Comparative studies with analogs (e.g., 4-hydroxyquinoline derivatives) show that electron-withdrawing substituents reduce antimicrobial activity, while methyl groups improve lipophilicity and membrane permeability .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These models correlate with experimental UV-Vis spectra and reactivity in nucleophilic environments .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) arise from assay variability (e.g., bacterial strains, IC₅₀ protocols). Standardizing test conditions (e.g., MIC assays in Mueller-Hinton broth) and cross-referencing with structural analogs (e.g., tetrahydroquinoxaline derivatives) improves reproducibility .

Q. What strategies optimize crystallization for X-ray analysis?

  • Methodological Answer : Recrystallization from ethanol under controlled cooling rates (1°C/min) yields high-quality crystals. Hydrogen-bonding motifs (e.g., dimeric O–H⋯O interactions) are critical for lattice stability. Solvent choice (polar vs. nonpolar) affects crystal packing and resolution .

Q. How does the compound interact with biological targets like NMDA receptors?

  • Methodological Answer : Molecular docking studies (AutoDock Vina) using the glycine-binding site of NMDA receptors (PDB: 1PBQ) reveal hydrogen bonding between the 2-oxo group and Arg523. Competitive binding assays (³H-MK-801 displacement) validate inhibitory activity .

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